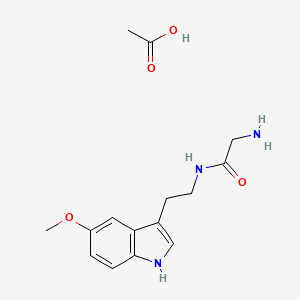
Glycyl-5-methoxytryptamine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycyl-5-methoxytryptamine acetate is a compound that combines the properties of glycine and 5-methoxytryptamine The latter is a derivative of tryptamine, which is a naturally occurring compound in the human body
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-5-methoxytryptamine acetate typically involves the reaction of glycine with 5-methoxytryptamine. The process can be carried out in a solvent such as dichloromethane, with acetic anhydride as the acetylating agent. The reaction is usually catalyzed by 4-dimethylaminopyridine (4-DMAP) and carried out at a temperature range of 5-10°C .
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions. The raw materials, glycine and 5-methoxytryptamine, are readily available and relatively inexpensive, making the production process cost-effective. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycyl-5-methoxytryptamine acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium hydroxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: The major product is 5-methoxyindole-3-acetic acid.
Reduction: The major product is 5-methoxytryptamine.
Substitution: The major product is 5-methoxytryptamine derivatives with various substituents.
Applications De Recherche Scientifique
Glycyl-5-methoxytryptamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various indole derivatives.
Biology: Studied for its role in neurotransmission and its potential effects on circadian rhythms.
Medicine: Investigated for its potential therapeutic effects in sleep disorders, depression, and other neurological conditions.
Industry: Used in the production of pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of Glycyl-5-methoxytryptamine acetate involves its interaction with melatonin receptors in the brain. It binds to melatonin receptor type 1A, which then acts on adenylate cyclase and inhibits the cAMP signal transduction pathway. This leads to various physiological effects, including the regulation of sleep-wake cycles and mood stabilization .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-5-methoxytryptamine:
5-methoxytryptamine: A precursor to melatonin with similar biological activities.
N-acetyl-5-hydroxytryptamine: Another derivative of tryptamine with comparable effects on the circadian rhythm
Uniqueness
Glycyl-5-methoxytryptamine acetate is unique due to its combination of glycine and 5-methoxytryptamine, which may enhance its biological activity and therapeutic potential compared to other similar compounds.
Propriétés
Numéro CAS |
5257-28-3 |
|---|---|
Formule moléculaire |
C15H21N3O4 |
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
acetic acid;2-amino-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C13H17N3O2.C2H4O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14;1-2(3)4/h2-3,6,8,16H,4-5,7,14H2,1H3,(H,15,17);1H3,(H,3,4) |
Clé InChI |
ZVEUEADHKFLNSR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


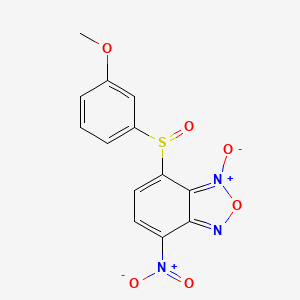
![2,4,7,9-Tetraphenylpyrido[2,3-G]quinoline](/img/structure/B13758540.png)
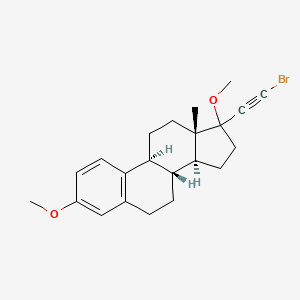
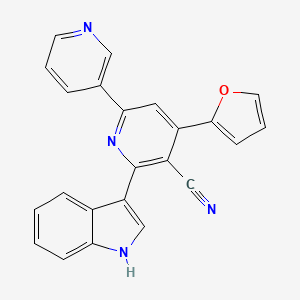
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-chloro-6-cyano-4-nitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13758567.png)
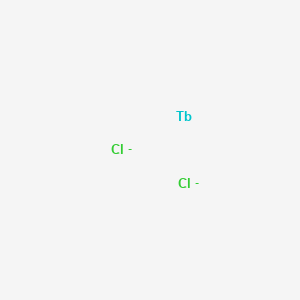
![5-[4-(3-hydroxypropyl)piperazin-1-yl]-N,N-dimethyl-5,6-dihydrobenzo[b][1]benzothiepine-3-sulfonamide;methanesulfonic acid](/img/structure/B13758580.png)
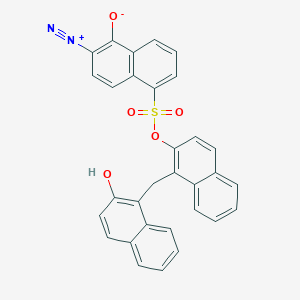
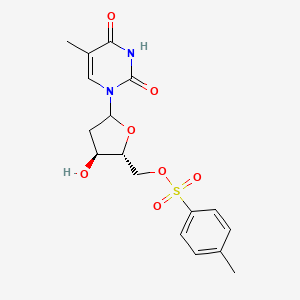
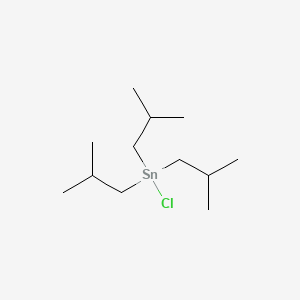
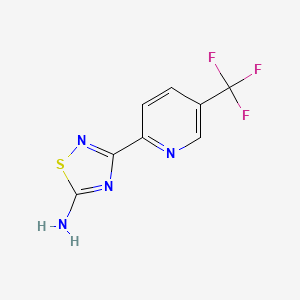
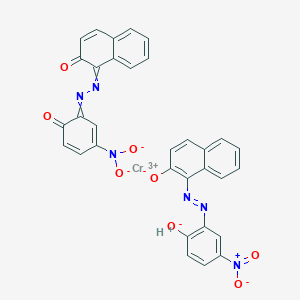
![[1-(4-Methoxyphenyl)-2,2-dimethylpropylidene]hydrazine](/img/structure/B13758604.png)
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
